Sulforaphene
Overview
Description
Sulforaphene (SRP) is the main isothiocyanate produced by myrosinase hydrolysis of glucoraphanin from Cruciferae plants . SRP has herbicidal, antimicrobial, antimutagenic, and metabolic activities, and especially an anticancer activity .
Molecular Structure Analysis
Sulforaphane is an isothiocyanate compound that has been derived from cruciferous vegetables . It is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase .Chemical Reactions Analysis
Sulforaphane is formed via the enzymatic hydrolysis of glucoraphanin by myrosinase . Different strategies to inhibit the SRP degradation and increase the hydrolysis yield have been discussed in detail .Scientific Research Applications
Stability and Degradation
Sulforaphene, known for its potential anticancer properties, has been studied for its stability in various solvents. This compound is stable in aprotic solvents but unstable in protic solvents like methanol and ethanol. Understanding its stability is crucial for its preparation, biological evaluation, and application in research (Tian et al., 2016).
Anticancer Effects
Sulforaphene exhibits selective anticancer properties, particularly in lymphoma cells, by triggering mitophagy and apoptosis. It modulates cellular pathways, such as the AMPK pathway, and shows efficacy in xenograft mouse models without apparent toxicity (Wang et al., 2018).
Quantitative Analysis in Radish
A reliable method for determining sulforaphene levels in radish was developed using high-performance liquid chromatography. This method is essential for selecting radish germplasms with high sulforaphene levels, indicating its importance in agricultural and nutritional research (Beibei et al., 2015).
Purification Techniques
High-speed countercurrent chromatography has been used to separate and purify sulforaphene from radish seeds. This process yields a high purity of sulforaphene, essential for its use in pharmacological studies (Kuang et al., 2013).
Impact on Breast Cancer
Sulforaphene has shown significant effects against triple negative breast cancer by inhibiting cell proliferation and inducing cell apoptosis. It regulates key genes like Egr1, suggesting its potential as an anti-cancer agent (Yang et al., 2016).
Effect on Ovarian Cancer
Studies indicate that sulforaphene enhances the efficacy of cisplatin in ovarian cancer treatment by activating multiple apoptotic pathways and modulating cellular components like PI3K and PTEN (Biswas et al., 2015).
Interaction with Gut Microbiota
Sulforaphene demonstrates the ability to alter gut microbiota and reverse colitis in mice, highlighting its potential in treating inflammatory bowel disease. It selectively suppresses harmful pathogens while promoting protective strains, thereby influencing intestinal health (Li et al., 2018).
Comparative Studies
Comparative studies between sulforaphane and sulforaphene in colon cancer reveal their similar biological activities, impacting various signaling pathways like the p53 and MAPK pathways. This research underscores the significance of both compounds in cancer treatment (Gao et al., 2021).
Hepatocarcinoma Research
Sulforaphene induces apoptosis and cytotoxicity in human hepatocarcinoma HepG2 cells, stimulating apoptosis through various molecular pathways. This finding is pivotal in understanding its chemopreventive activity against liver cancer (Kntayya et al., 2018).
Enhancing Photodynamic Therapy
Research suggests that sulforaphene can enhance the efficacy of photodynamic therapy in treating anaplastic thyroid cancer. It acts synergistically with photofrin-PDT, impacting cellular proliferation and apoptotic pathways (Chatterjee et al., 2018).
Anti-Proliferative Effects
Sulforaphene isolated from radish seeds exhibits anti-proliferative effects against various cancer cell lines, including lung cancer cells A549. Its mechanism involves the induction of apoptosis and changes in key apoptosis-related proteins (Lim et al., 2020).
Colon Cancer Research
Studies demonstrate that sulforaphene suppresses the growth of colon cancer-derived tumors, inducing cell cycle arrest and apoptosis. It depletes glutathione and inhibits microtubule polymerization, providing insights into its mechanism of action in colon cancer (Byun et al., 2016).
Radiosensitivity in Hepatocellular Carcinoma
Sulforaphene enhances the radiosensitivity of hepatocellular carcinoma by suppressing the NF‐κB pathway. This research points to its potential as a therapeutic adjuvant in cancer radiotherapy (Ren et al., 2017).
Effects on Esophageal Cancer
Sulforaphene induces apoptosis and inhibits the invasion of esophageal cancer cells. It modulates pathways like MSK2/CREB/Bcl-2 and cadherin, suggesting its efficacy in treating this cancer type (Zhang et al., 2019).
Osteoclast Differentiation
Research shows that sulforaphene affects osteoclast differentiation by suppressing the expression of cell–cell fusion-associated genes. This finding is significant for understanding bone-related diseases and treatments (Takagi et al., 2017).
Phase II Metabolic Enzymes
Sulforaphene's effects on phase II metabolic enzymes in human immortalized hepatocytes have been studied, indicating its role in detoxification functions and potential in liver health (Yu-juan, 2012).
Production Enhancement
The preparation of sulforaphene from radish seed extracts using recombinant Yarrowia lipolytica with high myrosinase activity demonstrates a scalable and efficient approach for sulforaphene production, relevant for food and pharmaceutical applications (Wang et al., 2021).
Safety And Hazards
Future Directions
Sulforaphane is a promising neuroprotective phytochemical which needs further human trials to evaluate its efficacy in preventing and decreasing the burden of many neurological diseases . It has been shown in numerous studies to be active against multiple cancer types including pancreatic, prostate, breast, lung, cervical, and colorectal cancers .
properties
IUPAC Name |
(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJFQMGPDVOQE-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulforaphene | |
CAS RN |
592-95-0, 2404-46-8 | |
Record name | Sulforaphen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(E)-Sulforaphene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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